molecular formula C8H9ClN2 B12291724 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Katalognummer: B12291724
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: BSEZNDYKIPLRQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. This process typically uses hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted naphthyridine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for specific interactions with molecular targets that may not be possible with other naphthyridine derivatives .

Eigenschaften

Molekularformel

C8H9ClN2

Molekulargewicht

168.62 g/mol

IUPAC-Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2

InChI-Schlüssel

BSEZNDYKIPLRQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CN=C(C=C2NC1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.